8-OH-DPAT is a synthetic compound extensively utilized in scientific research, particularly in the fields of pharmacology, neuroscience, and behavioral science. It is classified as a serotonin receptor agonist, demonstrating high affinity and selectivity for the serotonin 5-HT1A receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Due to its selective action on the 5-HT1A receptor, 8-OH-DPAT is considered a valuable tool for investigating the role of the serotonergic system in various physiological and behavioral processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of 8-OH-DPAT typically involves several steps, starting from simpler organic compounds. One notable method includes the Curtius degradation of 2-tetralin carboxylic acid derivatives. This process allows for the introduction of the di-n-propylamino group, which is crucial for the compound's biological activity .
Key parameters in the synthesis may include:
The molecular structure of 8-OH-DPAT can be described by its chemical formula, C15H22N2O, which indicates it contains two nitrogen atoms within its structure. The compound features a tetralin core with a hydroxyl group at position 8 and two propyl groups attached to the nitrogen atom.
Computational studies have provided insights into the binding affinities of both enantiomers (R and S forms) of 8-OH-DPAT at the serotonin receptors, illustrating that the R-enantiomer exhibits greater potency as an agonist compared to its S counterpart .
8-OH-DPAT participates in various chemical reactions primarily related to its interactions with serotonin receptors. Its action as a selective agonist at the 5-HT1A receptor leads to several downstream effects:
These reactions underscore its role in modulating neurotransmitter systems and influencing various physiological responses.
The mechanism of action for 8-OH-DPAT primarily involves its role as an agonist at the 5-HT1A receptor. Upon binding to this receptor type, it activates intracellular signaling pathways that lead to:
Additionally, studies have shown that chronic administration can lead to desensitization of these receptors, impacting their function over time .
Quantitative measures such as melting point and boiling point are essential for characterizing this compound but are often dependent on purity levels.
8-OH-DPAT has significant applications in scientific research due to its specific action on serotonin receptors:
8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) is a prototypical high-affinity full agonist at serotonin 5-HT~1A~ receptors, with binding affinity (K~i~) values typically < 5 nM [1] [6]. Upon binding to Gi/o-protein-coupled 5-HT~1A~ receptors, it inhibits adenylyl cyclase activity, reducing intracellular cAMP production. This agonism occurs at both somatodendritic autoreceptors in the raphe nuclei and postsynaptic receptors in limbic regions (e.g., hippocampus, cortex). Neurochemical studies demonstrate that systemic administration suppresses serotonin synthesis and neuronal firing via autoreceptor activation, decreasing 5-HT release in projection areas [10]. In vivo microdialysis confirms reduced extracellular 5-HT in terminal regions following 8-OH-DPAT administration, validating its role in dampening serotonergic tone [6].
Table 1: Binding Affinity and Functional Activity of 8-OH-DPAT at Key Receptors
Receptor Type | Binding Affinity (K~i~, nM) | Functional Activity | Primary Signaling Pathway |
---|---|---|---|
5-HT~1A~ | 0.5 - 2.0 | Full agonist | ↓ cAMP, ↑ K⁺ conductance |
5-HT~7~ | 20 - 240 | Agonist | ↑ cAMP |
SERT | 100 - 500* | Weak inhibitor/releaser | ↑ synaptic 5-HT |
*In vitro estimates vary by assay system [3] [6] [8].
Despite its historical classification as a selective 5-HT~1A~ ligand, 8-OH-DPAT exhibits significant agonist activity at 5-HT~7~ receptors (K~i~ ≈ 22-240 nM), albeit with lower affinity than for 5-HT~1A~ sites [3] [8]. Crucially, functional studies show 8-OH-DPAT increases cAMP production in cells expressing recombinant 5-HT~7~ receptors and phase-shifts circadian rhythms in rodent SCN (suprachiasmatic nucleus) slices—effects blocked by 5-HT~7~ antagonists (e.g., SB-269970) but not by 5-HT~1A~ antagonists (e.g., WAY-100635) [3]. This receptor heterodimerization occurs physiologically, as 5-HT~1A~/5-HT~7~ complexes exhibit altered internalization and signaling kinetics compared to monomers [8]. Such cross-reactivity complicates the interpretation of in vivo effects, as 5-HT~7~ activation opposes 5-HT~1A~-mediated cAMP inhibition and modulates neuroplasticity, circadian biology, and potentially antidepressant responses [3] [8].
Beyond receptor agonism, 8-OH-DPAT displays weak inhibition of the serotonin transporter (SERT). In vitro assays indicate it elevates extracellular 5-HT via reuptake blockade, though potency is 10-100-fold lower than dedicated SSRIs like fluoxetine [4] [6]. Behavioral evidence supports this mechanism: subeffective doses of 8-OH-DPAT synergize with SSRIs to potentiate 5-HT~1A~-mediated stimulus control in pigeons, an effect not seen with non-SSRI antidepressants [4]. Additionally, 8-OH-DPAT may promote endogenous 5-HT release indirectly via autoreceptor desensitization or directly through transporter reversal, though evidence for the latter is less robust [6]. These properties contribute to its complex in vivo profile, particularly at higher concentrations.
The pharmacological profile of 8-OH-DPAT is stereoselective. The R-enantiomer acts as a full, potent agonist at 5-HT~1A~ receptors, whereas the S-enantiomer functions as a partial agonist with lower intrinsic activity. Biochemical assays demonstrate R-(-)-8-OH-DPAT (0.1 mg/kg) reduces 5-HT synthesis rates in rat prefrontal cortex by ~50%, while S-(+)-8-OH-DPAT at the same dose achieves only ~25% reduction [5]. Molecular modeling reveals distinct binding poses: the R-enantiomer forms optimal hydrogen bonds with transmembrane residues (e.g., Asn386, Ser393) in the 5-HT~1A~ receptor, stabilizing active-state conformations. Conversely, the S-enantiomer exhibits weaker interactions, explaining its reduced efficacy [5]. In vivo functional differences are evident—the R-form induces hypothermia and serotonin syndrome-like behaviors more potently, while the racemate exhibits intermediate activity [5] [7].
Table 2: Functional Differences Between 8-OH-DPAT Enantiomers
Parameter | R-(-)-8-OH-DPAT | S-(+)-8-OH-DPAT | Racemate ((±)-8-OH-DPAT) |
---|---|---|---|
5-HT~1A~ Affinity | High (K~i~ ~0.5 nM) | Moderate (K~i~ ~5 nM) | High |
Intrinsic Activity | Full agonist | Partial agonist | Full agonist |
5-HT Synthesis Inhibition | Strong (↓ 50-60%) | Weak (↓ 20-30%) | Moderate (↓ 40-50%) |
Hypothermic Response | Potent | Weak | Moderate |
Molecular Binding Energy | Lower (stable H-bonds) | Higher (suboptimal pose) | Intermediate |
Data derived from biochemical and computational studies [5] [7].
The multifaceted pharmacology of 8-OH-DPAT underlies its diverse in vivo effects:
Table 3: Key In Vivo Functional Effects of 8-OH-DPAT
Effect | Primary Receptor | Mechanism | Stereoselectivity |
---|---|---|---|
↓ Intraocular pressure | 5-HT~1A~ | ↓ Aqueous humor secretion | R > S |
Circadian phase shifts | 5-HT~7~ | ↑ cAMP in SCN neurons | Not established |
Serotonin syndrome | 5-HT~1A~ (postsynaptic) | PKCδ/p47phox activation, oxidative stress | R > S |
Antidepressant-like effects | 5-HT~1A~ (postsynaptic) | Direct receptor agonism | R > S |
↓ 5-HT neuronal firing | 5-HT~1A~ (autoreceptor) | Somatodendritic autoreceptor activation | R > S |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7